N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide
Description
N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-16-9-11-19(12-10-16)29(26,27)24-22-14-17-15-25(18-6-3-2-4-7-18)23-21(17)20-8-5-13-28-20/h2-15,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYQKIXUBVXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethyleneamine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The sulfonamide group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against lung carcinoma cell lines.
Biological Studies: The compound is used in studies involving apoptosis and cell cycle regulation.
Industrial Applications: It may be used in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets within cells. It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The compound’s structure allows it to bind to various proteins and enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Similar in structure but with different substituents on the furan and pyrazole rings.
Furan-2,5-dione derivatives: Formed through oxidation reactions of the furan ring.
Uniqueness
N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of a furan ring, a pyrazole ring, and a sulfonamide group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
